SR 59230A hydrochloride
Overview
Description
SR 59230A hydrochloride is a potent and selective β3 adrenoceptor antagonist . It has IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors, respectively . It is orally active in vivo .
Molecular Structure Analysis
The molecular weight of SR 59230A hydrochloride is 361.91 Da . The molecular formula is C21H28ClNO2 .Physical And Chemical Properties Analysis
SR 59230A hydrochloride is a solid . It is soluble in water to 10 mM and DMSO to 100 mM .Scientific Research Applications
Neuroscience and Neurotransmission
- Summary of Application : SR 59230A hydrochloride is a potent, selective β3 adrenoceptor antagonist . It’s used in neuroscience and neurotransmission research, particularly in studies involving G protein-coupled receptors (GPCRs) and adrenergic receptors .
- Methods of Application : The compound is soluble in water to 10 mM and DMSO to 100 mM . It’s typically prepared and used in solution form on the same day .
- Results or Outcomes : The IC50 values for SR 59230A hydrochloride are 40, 408, and 648 nM for β3, β1, and β2 adrenoceptors, respectively . This indicates its high selectivity for β3 adrenoceptors.
Cardiology
- Summary of Application : SR 59230A hydrochloride has been tested as a potential therapeutic agent in improving cardiac function in a rat model of heart failure .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Thermoregulation
- Summary of Application : At low concentrations, SR 59230A hydrochloride blocks MDMA-induced hyperthermia .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results or Outcomes : At high concentrations, SR 59230A hydrochloride blocks hyperthermia but also increases heat loss through an alpha1-AR antagonistic mechanism .
Vascular Pharmacology
- Summary of Application : SR 59230A hydrochloride has been used in the identification of β-adrenoceptors in rat aorta .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Metabolic Studies
- Summary of Application : In adipocytes, SR 59230A hydrochloride induces phosphorylation of p38 MAPK via the Gs pathway .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Pharmacology
- Summary of Application : SR 59230A hydrochloride has been used in the identification of β-adrenoceptors in rat aorta .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
SR 59230A hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling this compound .
properties
IUPAC Name |
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCXUIOEAAJJL-MKSBGGEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042562 | |
Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SR 59230A hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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